N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide
Overview
Description
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide, also known as TMSNTf2, is a chemical compound with the following IUPAC name: trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)methanesulfonamide. It appears as a colorless to red to green clear liquid .
Synthesis Analysis
TMSNTf2 can be readily prepared from allyltrimethylsilane and bis(trifluoromethanesulfonyl)imide. It has been shown to complex carbonyl groups more effectively than trimethylsilyl triflate .
Molecular Structure Analysis
The molecular formula of TMSNTf2 is C5H9F6NO4S2Si, with a molecular weight of 353.33 g/mol. It features a silicon atom with low electron density, making it a strong Lewis acid catalyst for various organic transformations .
Chemical Reactions Analysis
TMSNTf2 can serve as a Lewis acid catalyst in a variety of organic reactions. For example, it has been used in Diels-Alder reactions with acrylate substrates, resulting in corresponding adducts under mild conditions and high yields .
Physical And Chemical Properties Analysis
Scientific Research Applications
-
Scientific Field: Electrochemistry
- Application : N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide is used in the field of electrochemistry, specifically in the development of rechargeable lithium metal batteries (RLMBs) .
- Method of Application : This compound is used as a co-salt and/or electrolyte additive in fluorinated sulfonamide-based electrolytes . The electrolytes are used in RLMBs, which are considered promising successors to contemporary lithium-ion batteries due to their high energy densities .
- Results : The incorporation of N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide as a co-salt and/or electrolyte additive could significantly suppress the side reactions occurring at the cathode compartment . This leads to the stabilization of the cathode, contributing to the development of safer and high-performing RLMBs .
-
Scientific Field: Organic Chemistry
- Application : N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide is used as a catalyst in Diels-Alder reactions .
- Method of Application : This compound is used as a catalyst in the reaction between methacrylic acid methyl ester and various dienes .
- Results : It was found that N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide is a more effective catalyst for these reactions than trimethylsilyl trifluoromethanesulfonate (TMSOTf) .
-
Scientific Field: Organic Solar Cells
- Application : This compound is used as a chemical additive for improving the power conversion efficiencies in porphyrin-based organic solar cells .
- Method of Application : It is added to the organic solar cells to enhance their efficiency .
- Results : The addition of N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide results in improved power conversion efficiencies in these solar cells .
-
Scientific Field: Polymer Science
- Application : It is used in the preparation of imidazolium core bearing monomer ionic liquids to develop polymerized ionic liquids .
- Method of Application : This compound is used as a reagent in the synthesis of imidazolium core bearing monomer ionic liquids .
- Results : The use of N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide leads to the development of polymerized ionic liquids .
-
Scientific Field: Lithium-Ion and Lithium Metal Batteries
- Application : This compound is of importance in lithium-ion and lithium metal batteries .
- Method of Application : It is used in these batteries because of its high dissociation and conductivity .
- Results : It has the added advantage of suppressing crystallinity in poly (ethylene oxide), which increases the conductivity of that polymer below its melting point at 50 °C .
-
Scientific Field: Organic Transformations
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,1,1-trifluoro-N-(trifluoromethylsulfonyl)-N-trimethylsilylmethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F6NO4S2Si/c1-19(2,3)12(17(13,14)4(6,7)8)18(15,16)5(9,10)11/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIRNWUYOYIGBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F6NO4S2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451929 | |
Record name | TMS Triflimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide | |
CAS RN |
82113-66-4 | |
Record name | 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82113-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TMS Triflimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.